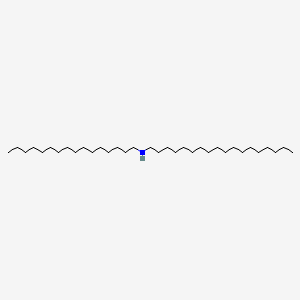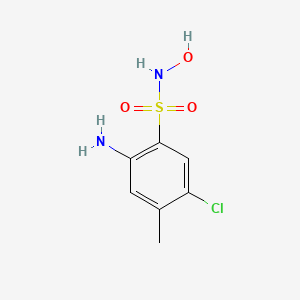
2-Amino-5-chloro-N-hydroxy-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-chloro-N-hydroxy-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzene ring substituted with amino, chloro, hydroxy, methyl, and sulfonamide groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-N-hydroxy-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes:
Reduction: Conversion of the nitro group to an amino group.
Chlorination: Introduction of a chlorine atom to the benzene ring.
Sulfonation: Addition of a sulfonamide group to the benzene ring.
Hydroxylation: Introduction of a hydroxy group to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-N-hydroxy-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the sulfonamide group to a sulfonic acid.
Substitution: Replacement of the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) under basic conditions.
Major Products Formed
Oxidation: Formation of 2-Amino-5-chloro-4-methylbenzene-1-sulfonic acid.
Reduction: Formation of 2-Amino-5-chloro-N-hydroxy-4-methylbenzene-1-sulfonic acid.
Substitution: Formation of 2-Amino-5-methoxy-N-hydroxy-4-methylbenzene-1-sulfonamide.
Scientific Research Applications
2-Amino-5-chloro-N-hydroxy-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-N-hydroxy-4-methylbenzene-1-sulfonamide involves its interaction with microbial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for microbial growth and replication.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylbenzene-1-sulfonamide: Lacks the chloro and hydroxy groups.
4-Amino-5-chloro-2-methoxybenzoic acid: Contains a methoxy group instead of a hydroxy group.
Sulfanilamide: Lacks the chloro, hydroxy, and methyl groups.
Uniqueness
2-Amino-5-chloro-N-hydroxy-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and hydroxy groups enhances its potential as an antimicrobial agent compared to similar compounds.
Properties
CAS No. |
36110-09-5 |
|---|---|
Molecular Formula |
C7H9ClN2O3S |
Molecular Weight |
236.68 g/mol |
IUPAC Name |
2-amino-5-chloro-N-hydroxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9ClN2O3S/c1-4-2-6(9)7(3-5(4)8)14(12,13)10-11/h2-3,10-11H,9H2,1H3 |
InChI Key |
MUPMNHQETYYORI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


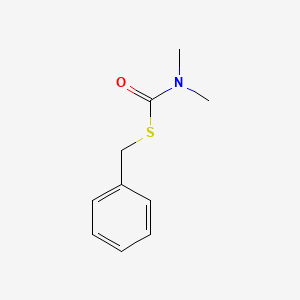
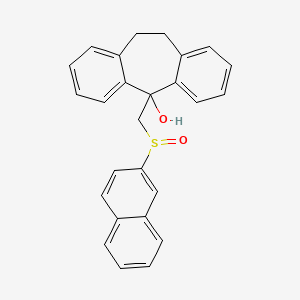
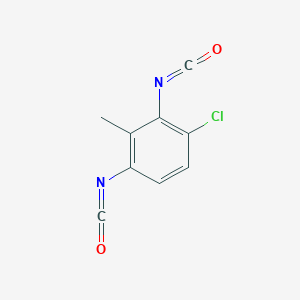
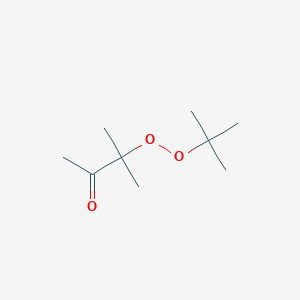
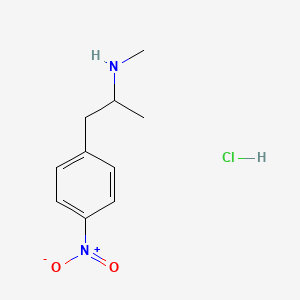
![N,2-Dimethyl-N-phenyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14668695.png)
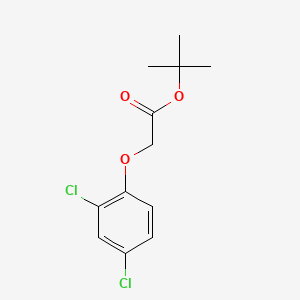
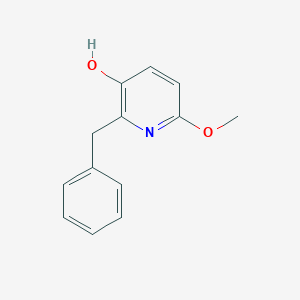
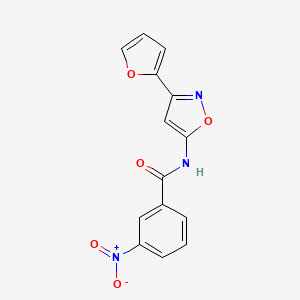
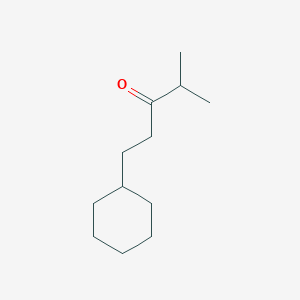
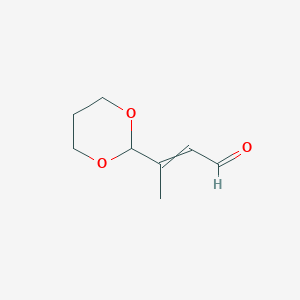
![1-[(4-Methoxyphenyl)methyl]pyridin-1-ium](/img/structure/B14668727.png)
![3-[(2-Bromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14668741.png)
